1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 852955-74-9
VCID: VC17348802
InChI: InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3
SMILES:
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-

CAS No.: 852955-74-9

Cat. No.: VC17348802

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- - 852955-74-9

Specification

CAS No. 852955-74-9
Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
IUPAC Name 1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide
Standard InChI InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3
Standard InChI Key JCYPCAGOSZOZKZ-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3

Introduction

Structural Analysis and Nomenclature

Core Benzimidazole Scaffold

The benzimidazole core consists of a fused benzene and imidazole ring system, a privileged structure in medicinal chemistry due to its planar geometry and ability to engage in π-π stacking and hydrogen bonding . In this derivative:

  • Position 1: Substituted with an ethyl group, enhancing lipophilicity and potentially influencing membrane permeability .

  • Position 2: Features a 3-pyridinyl moiety, introducing a basic nitrogen atom capable of forming hydrogen bonds or salt bridges with biological targets .

  • Position 5: Modified with a sulfonamide group (-SO₂NMe₂), a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) .

Electronic and Steric Considerations

  • The N,N-dimethylsulfonamide group contributes strong electron-withdrawing effects, polarizing the benzimidazole ring and potentially enhancing interactions with nucleophilic residues in enzyme active sites .

  • The 3-pyridinyl substituent introduces steric bulk at position 2, which may restrict rotational freedom and stabilize specific binding conformations .

Synthetic Pathways and Characterization

Retrosynthetic Strategy

Hypothetical synthesis routes draw from established benzimidazole derivatization methods :

  • Benzimidazole Core Formation:

    • Condensation of o-phenylenediamine with a carbonyl source (e.g., 3-pyridinecarboxaldehyde) under acidic conditions.

  • N-Alkylation at Position 1:

    • Treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃).

  • Sulfonamide Introduction at Position 5:

    • Chlorosulfonation followed by reaction with dimethylamine.

Key Synthetic Challenges

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at position 5 requires careful control of reaction conditions (e.g., low temperatures, stoichiometric ratios) .

  • Purification: The polar sulfonamide group and basic pyridine moiety may necessitate advanced chromatographic techniques for isolation .

Table 1: Hypothetical Synthetic Protocol Based on Analogous Compounds

StepReactionReagents/ConditionsYield (%)
1Benzimidazole formation3-pyridinecarboxaldehyde, HCl, reflux65–70
2N-ethylationEthyl iodide, K₂CO₃, DMF, 80°C85
3SulfonylationClSO₃H, CH₂Cl₂, 0°C; then NHMe₂, RT50–55

Pharmacological Profiling and Mechanism of Action

Antiproliferative Activity

Benzimidazole derivatives demonstrate significant cytotoxicity against cancer cell lines. For example, compound 2g from (1-heptyl-2-(p-methoxyphenyl)benzimidazole) exhibited an IC₅₀ of 16.38 μM against MDA-MB-231 breast cancer cells. Structural parallels suggest the query compound may share similar mechanisms:

  • DNA intercalation: Planar benzimidazole systems can insert between DNA base pairs .

  • Topoisomerase inhibition: Sulfonamide groups often enhance interactions with enzyme active sites .

Structure-Activity Relationship (SAR) Analysis

Table 2: Hypothetical SAR Based on Analogous Benzimidazoles

PositionSubstituentEffect on Activity
1Ethyl↑ Lipophilicity, ↑ membrane permeation
23-Pyridinyl↑ Hydrogen bonding, ↑ target affinity
5N,N-Dimethylsulfonamide↓ IC₅₀ via enzyme inhibition

Molecular Docking Insights

While no docking studies exist for this compound, analogous benzimidazoles show:

  • Hydrophobic interactions: Alkyl chains at position 1 bind to hydrophobic pockets in dihydrofolate reductase (DHFR) .

  • Hydrogen bonding: Pyridine nitrogen forms bonds with Asp27 and Glu30 residues in DHFR .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: The logP value (estimated at ~2.1) suggests moderate oral bioavailability .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation .

Toxicity Risks

  • Sulfonamide hypersensitivity: A known class effect causing rashes or Stevens-Johnson syndrome .

  • Pyridine-mediated hepatotoxicity: Observed in structurally related compounds at high doses .

Future Research Directions

  • Synthetic Optimization: Explore greener catalysts (e.g., Fe³⁺-montmorillonite) to improve sulfonylation yields .

  • Target Identification: Screen against kinase and protease libraries to identify novel targets.

  • Prodrug Development: Mask the sulfonamide as a tert-butyl carbamate to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator